molecular formula C16H15NO3 B270303 N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide

N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B270303
M. Wt: 269.29 g/mol
InChI Key: KKYZAPUMJQYSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide, also known as MDB or Methylenedioxybenzamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzodioxole family and has been synthesized using various methods.

Mechanism of Action

N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide may also activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of pain and inflammation, and the inhibition of tumor growth. N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide may also have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

For research include investigating the optimal dosage and administration route, exploring its potential for combination therapy, and studying its effects on different types of cancer and inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide and its potential side effects.
Conclusion
N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been synthesized using various methods and has shown promising results in preclinical studies for its anti-inflammatory, analgesic, and antitumor effects. Further research is needed to fully understand its therapeutic potential, mechanism of action, and potential side effects.

Synthesis Methods

N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide can be synthesized using different methods, including the reaction of 2,3-dimethylaniline with phthalic anhydride, followed by reduction and amidation. Another method involves the reaction of 2,3-dimethylaniline with 1,2-benzenedicarboxylic acid, followed by cyclization and amidation. These methods have been optimized to increase the yield and purity of N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and antitumor effects. In vitro studies have shown that N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. In animal models, N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to reduce pain and inflammation and inhibit tumor growth.

properties

Product Name

N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H15NO3/c1-10-4-3-5-13(11(10)2)17-16(18)12-6-7-14-15(8-12)20-9-19-14/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

KKYZAPUMJQYSAA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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